
N-(3,4-dichlorobenzoyl)Glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorobenzoyl)Glutamic acid is a chemical compound with the molecular formula C12H11Cl2NO5. It is derived from glutamic acid, an amino acid that plays a crucial role in various biochemical processes. The compound is characterized by the presence of a 3,4-dichlorobenzoyl group attached to the nitrogen atom of the glutamic acid molecule. This modification imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorobenzoyl)Glutamic acid typically involves the condensation of glutamic acid with 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous medium. The reaction conditions include maintaining the temperature at a moderate level to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorobenzoyl)Glutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the 3,4-dichlorobenzoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3,4-dichlorobenzoyl)Glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorobenzoyl)Glutamic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to glutamate receptors, influencing neurotransmission and modulating synaptic activity. It may also interact with other proteins and enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Lorglumide: A compound with a similar structure, used as a cholecystokinin antagonist.
N-(3,4-dichlorobenzoyl)-DL-glutamic acid: Another derivative of glutamic acid with similar properties.
Uniqueness
N-(3,4-dichlorobenzoyl)Glutamic acid is unique due to its specific chemical structure, which imparts distinct biological activities. Its ability to interact with glutamate receptors and other molecular targets sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H11Cl2NO5 |
|---|---|
Molecular Weight |
320.12 g/mol |
IUPAC Name |
(2S)-2-[(3,4-dichlorobenzoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C12H11Cl2NO5/c13-7-2-1-6(5-8(7)14)11(18)15-9(12(19)20)3-4-10(16)17/h1-2,5,9H,3-4H2,(H,15,18)(H,16,17)(H,19,20)/t9-/m0/s1 |
InChI Key |
PNCQTRSFSYUTDV-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC(CCC(=O)O)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea](/img/structure/B15280363.png)
![N'-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B15280368.png)

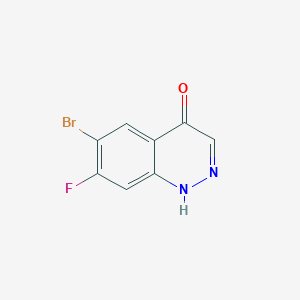
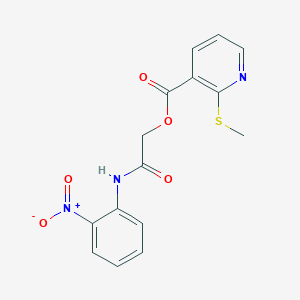
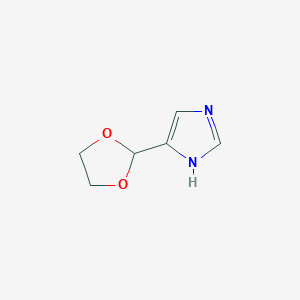

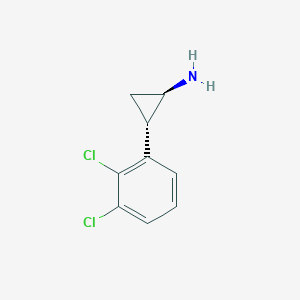


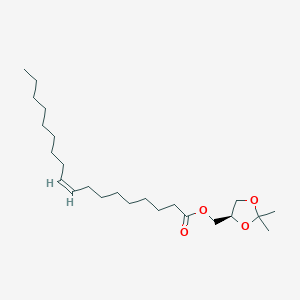
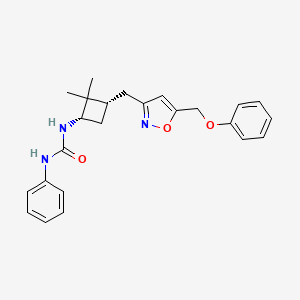
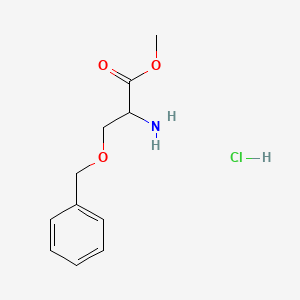
![(4'-Vinyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B15280456.png)
